Product packaging for 2-Butyloctan-1-ol, ethoxylated(Cat. No.:CAS No. 60636-37-5)

2-Butyloctan-1-ol, ethoxylated

Cat. No.: B14073772
CAS No.: 60636-37-5
M. Wt: 230.39 g/mol
InChI Key: JLXNHGNJNWKTFI-UHFFFAOYSA-N
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Description

Significance of Investigating Ethoxylation Processes in Specialty Chemicals

The ethoxylation process is a cornerstone of specialty chemical manufacturing, allowing for the precise modification of a molecule's properties. venus-goa.comsbr-int.com The process involves the catalyzed reaction of an alcohol with ethylene (B1197577) oxide. google.com The investigation of this process is critical because the degree of ethoxylation—the average number of ethylene oxide units added to the alcohol—directly dictates the resulting surfactant's characteristics. windows.netmatangiindustries.com

For a specialty alcohol like 2-butyloctan-1-ol, controlling the ethoxylation is paramount. A lower degree of ethoxylation results in a more lipophilic (oil-soluble) surfactant, whereas increasing the length of the hydrophilic polyoxyethylene chain enhances its water solubility and can modify its surface tension reduction capabilities. windows.net The branched structure of Guerbet alcohols can influence the kinetics of the ethoxylation reaction and the distribution of the resulting oligomers (molecules with varying numbers of ethoxylate units). researchgate.net A thorough understanding and precise control of these parameters enable the synthesis of custom surfactants designed for specific, high-performance applications, such as in industrial cleaning, textile processing, and agriculture. rimpro-india.commatangiindustries.com

Table 1: General Influence of Ethoxylation Degree on Alcohol Ethoxylate Properties This table illustrates general trends for alcohol ethoxylates based on established principles.

PropertyLow Degree of Ethoxylation (e.g., 1-5 moles EO)High Degree of Ethoxylation (e.g., >7 moles EO)
Water Solubility Sparingly soluble to insolubleReadily soluble
Hydrophile-Lipophile Balance (HLB) LowHigh
Cloud Point (in water) Low or not applicableIncreases with ethoxylation
Surface Tension Reduction EffectiveVery Effective
Wetting Properties GoodExcellent
Primary Application Emulsifiers (w/o), DispersantsDetergents, Wetting Agents, Solubilizers (o/w)

Evolution of Academic Methodologies for Polyether Alcohol Characterization

The characterization of polyether alcohols like 2-butyloctan-1-ol, ethoxylated, presents a significant analytical challenge. The ethoxylation reaction produces not a single compound, but a complex mixture of oligomers with a distribution of ethoxylate chain lengths. vt.edudissertation.com Therefore, robust analytical methodologies are essential to determine the oligomer distribution, average degree of ethoxylation, and presence of any unreacted starting materials or byproducts.

Over the years, analytical techniques have evolved to provide increasingly detailed characterizations.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been traditionally used. More recently, Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for separating non-ionic surfactant oligomers with high resolution and often shorter analysis times compared to HPLC. vt.edudissertation.comvt.edu

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with a chromatographic separation technique like Liquid Chromatography (LC/MS), is indispensable for the structural elucidation of ethoxylated alcohols. creative-proteomics.comacs.org Techniques like Electrospray Ionization (ESI-MS) allow for the identification of individual oligomers within the mixture, providing detailed information about the molecular weight distribution. dissertation.comacs.org

These advanced analytical methods provide the detailed molecular insights necessary for quality control during production and for fundamental research aimed at correlating surfactant structure with performance.

Table 2: Key Academic Methodologies for Characterizing Ethoxylated Alcohols

Analytical TechniquePurpose in CharacterizationReference(s)
Supercritical Fluid Chromatography (SFC) Separation of individual oligomers based on the number of ethoxylate units. vt.edu, dissertation.com
High-Performance Liquid Chromatography (HPLC) Separation of oligomers, often used in normal-phase mode. vt.edu
Liquid Chromatography-Mass Spectrometry (LC/MS) Identification and structural analysis of separated oligomers, providing molecular weight information for each. creative-proteomics.com, acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the average degree of ethoxylation and confirmation of the overall molecular structure. dissertation.com, creative-proteomics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O2 B14073772 2-Butyloctan-1-ol, ethoxylated CAS No. 60636-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60636-37-5

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

2-(2-butyloctoxy)ethanol

InChI

InChI=1S/C14H30O2/c1-3-5-7-8-10-14(9-6-4-2)13-16-12-11-15/h14-15H,3-13H2,1-2H3

InChI Key

JLXNHGNJNWKTFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COCCO

Related CAS

60636-37-5

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 Butyloctan 1 Ol Ethoxylation

Catalytic Systems in Ethoxylation of 2-Butyloctan-1-ol

The choice of catalyst is a critical factor in the ethoxylation of 2-butyloctan-1-ol, as it influences the reaction rate, the distribution of ethoxymers, and the formation of byproducts. researchgate.net Catalysts for this process can be broadly categorized into homogeneous and heterogeneous systems, with emerging approaches focused on achieving specific oligomer distributions.

Homogeneous Catalysis for Controlled Ethoxylation

Homogeneous catalysts, which are soluble in the reaction medium, are widely used for the ethoxylation of alcohols. Alkali metal hydroxides and alkoxides are the most common examples. google.comgoogle.com

Alkali Metal Hydroxides: Potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are conventional basic catalysts for alcohol ethoxylation. researchgate.netgoogle.com They function by deprotonating the alcohol to form a more nucleophilic alkoxide, which then initiates the ring-opening of ethylene (B1197577) oxide. smolecule.com While effective in promoting the reaction, these catalysts typically lead to a broad distribution of ethoxylated products. researchgate.net

Alkali Metal Alkoxides: Sodium methoxide (B1231860) and other alkoxides can also be employed. google.com These are prepared by reacting the alcohol with an alkali metal hydroxide and removing the water formed, or by reacting the alcohol with a lower alkoxide and distilling off the lower alcohol. google.com

The catalytic efficiency of these homogeneous catalysts is influenced by factors such as temperature and catalyst concentration. The branched structure of 2-butyloctan-1-ol introduces steric hindrance, which can result in slower reaction rates compared to linear primary alcohols. smolecule.com

CatalystTemperature (°C)Ethylene Oxide Conversion (%)Average Ethoxylation Degree (n)
KOH180927.2
NaOCH₃180855.8
Cs₂CO₃160784.5

Heterogeneous Catalysis Development and Performance

To overcome the limitations of homogeneous catalysts, particularly the broad oligomer distribution, research has focused on the development of heterogeneous catalysts. These solid catalysts can be easily separated from the reaction mixture and can offer improved selectivity.

Layered Double Hydroxides (LDHs): LDHs are a class of materials with a brucite-like structure that have shown promise in ethoxylation reactions. rsc.orgresearchgate.net These materials, which can be described by the general formula [M(II)1-xM(III)x(OH)2]x+(An-)x/n·yH2O, possess both acidic and basic sites, which can be tailored by altering the metal cations and interlayer anions. rsc.org Their confined reaction spaces can influence the product distribution. core.ac.uk

Calcined LDHs: Thermal treatment of LDHs leads to the formation of mixed metal oxides with increased catalytic activity. rsc.org

Mercarbide Catalysts: These mercury-based catalysts have been shown to be highly active for narrow-range ethoxylation of alcohols. core.ac.uk The constrained reaction environment on the catalyst surface is believed to be responsible for the narrow distribution of ethoxymers. core.ac.uk

The performance of heterogeneous catalysts is evaluated based on their ability to promote the reaction while narrowing the distribution of ethoxylated products, thereby reducing the amount of unreacted alcohol and less desirable oligomers. core.ac.uk

Catalyst TypeKey FeaturesImpact on Ethoxylation
Layered Double Hydroxides (LDHs)Tunable acid-base properties, layered structure. rsc.orgresearchgate.netCan provide narrower oligomer distribution compared to conventional homogeneous catalysts. researchgate.net
Calcined LDHsFormation of mixed metal oxides, increased active sites. rsc.orgEnhanced catalytic activity. rsc.org
MercarbideConstrained reaction environment. core.ac.ukPromotes narrow-range ethoxylation. core.ac.uk

Emerging Catalytic Approaches for Narrow Oligomer Distribution

The pursuit of "peaked" or narrow-range ethoxylates has driven the exploration of novel catalytic systems. These surfactants exhibit improved performance characteristics and reduced levels of unreacted starting material.

Barium-based Catalysts: Barium catalysts have been shown to produce a narrower oligomer distribution compared to potassium-based catalysts. acs.org This is attributed to differences in the proton-exchange equilibrium between the alcohol and the growing ethoxylate chains. acs.org

Acidic Catalysts: While acidic catalysts like BF3 and SbCl4 can produce narrow-range ethoxylates, they often lead to the formation of undesirable byproducts. researchgate.net

Proprietary Catalyst Systems: Several companies have developed patented catalyst technologies that yield narrow-range ethoxylates with lower free alcohol content and reduced levels of high-mole ethoxymers. sasoltechdata.com These catalysts often provide products with properties that closely mimic those of alkylphenol ethoxylates. sasoltechdata.com

The goal of these emerging approaches is to gain precise control over the polymerization process, leading to a more uniform product with enhanced properties. eventscribe.net

Detailed Reaction Mechanisms of Ethylene Oxide Addition to 2-Butyloctan-1-ol

The addition of ethylene oxide to 2-butyloctan-1-ol proceeds through a series of nucleophilic ring-opening reactions, leading to the formation of polyether chains. The kinetics of this process are complex and have been the subject of detailed modeling studies.

Nucleophilic Ring-Opening Pathways

The fundamental step in ethoxylation is the nucleophilic attack of an alkoxide ion on the carbon atom of the ethylene oxide ring. smolecule.com This reaction is catalyzed by either a base or an acid.

Base-Catalyzed Mechanism: In the presence of a basic catalyst like KOH, the alcohol is first deprotonated to form an alkoxide. google.com This alkoxide then acts as the nucleophile, attacking the sterically less hindered carbon of the ethylene oxide ring in an SN2-type reaction. libretexts.org This opens the ring and forms a new, longer-chain alkoxide, which can then react with another molecule of ethylene oxide. This process repeats, leading to the growth of the polyether chain.

Acid-Catalyzed Mechanism: Under acidic conditions, the oxygen atom of the ethylene oxide ring is first protonated, which activates the ring for nucleophilic attack. openochem.org The alcohol then acts as the nucleophile, attacking one of the carbon atoms of the protonated epoxide and opening the ring. openochem.org

The steric hindrance from the butyl group at the 2-position of the octanol (B41247) chain can influence the rate of these nucleophilic attacks. smolecule.com

Kinetic Modeling of Polyether Chain Growth

The distribution of oligomers in the final product is determined by the relative rates of the initiation and propagation steps of the polymerization. Kinetic models are essential for understanding and predicting this distribution.

The reaction kinetics are influenced by several factors, including the type and concentration of the catalyst, the reaction temperature, and the partial pressure of ethylene oxide. eurochemengineering.com The branched structure of 2-butyloctan-1-ol can affect the reaction kinetics by introducing steric hindrance, which can lead to a different oligomer distribution compared to linear alcohols. smolecule.com

Kinetic models for alcohol ethoxylation often consider the set of consecutive reactions where ethylene oxide adds to the alcohol and the subsequent ethoxylated oligomers. scribd.com These models typically involve a system of differential equations that describe the concentration changes of each species over time. The rate constants for each step can be estimated by fitting the model to experimental data. scribd.com For branched alcohols, the reaction rate can exhibit a second-order dependence on the ethylene oxide concentration. smolecule.com

The polydispersity of the resulting ethoxylates, which is a measure of the breadth of the molecular weight distribution, is a key parameter that these models aim to predict. For 2-butyloctan-1-ol ethoxylates, the polydispersity is often higher than that of their linear counterparts due to the disruptive effect of the branched alkyl chain on the growing ethoxylate chain. smolecule.com

Control and Precision in Degree of Ethoxylation (DOE) of 2-Butyloctan-1-ol Ethoxylates

The degree of ethoxylation (DOE), which refers to the average number of ethylene oxide units (n) added to the 2-butyloctan-1-ol molecule, is a critical parameter that dictates the physicochemical properties and performance of the resulting surfactant. wikipedia.org Precise control over the DOE is essential for tailoring the ethoxylate for specific applications, such as detergents, emulsifiers, and cleaning agents. google.comvenus-goa.com The reaction involves the sequential addition of ethylene oxide to the alcohol, a process that is inherently challenging to control with high precision. wikipedia.org

The ethoxylation of 2-butyloctan-1-ol, a branched Guerbet alcohol, presents unique challenges due to steric hindrance from its alkyl chain. smolecule.comscientificspectator.com This branching can alter the reaction kinetics compared to linear alcohols, necessitating careful optimization of synthesis conditions to achieve the desired DOE. smolecule.com The process typically yields a mixture of oligomers with varying lengths of the polyoxyethylene chain, rather than a single compound. wikipedia.orgnih.gov Therefore, the specified DOE is an average value, and the distribution of these oligomers significantly impacts the final product's characteristics. nouryon.com Advanced catalytic systems and process control are being explored to move beyond conventional methods and achieve greater precision in the synthesis of 2-butyloctan-1-ol ethoxylates. google.comgoogle.com

Strategies for Oligomer Distribution Management

The management of the oligomer distribution, often referred to as homologue distribution, is crucial in the synthesis of 2-butyloctan-1-ol ethoxylates. The goal is often to produce "narrow-range ethoxylates" (NREs), which have a more peaked and desirable distribution of ethoxymer chains compared to the broad distribution resulting from conventional methods. wikipedia.orgnouryon.com

Conventional ethoxylation, typically catalyzed by alkali metal hydroxides like potassium hydroxide (KOH), results in a product with a wide distribution of oligomer lengths. wikipedia.orgsmolecule.com This broad distribution includes a significant amount of unreacted alcohol and a wide spread of higher ethoxylates. nouryon.com For 2-butyloctan-1-ol, the branched structure can lead to increased polydispersity (Đ = 1.2–1.5) compared to linear alcohols (Đ = 1.1–1.3) when using these standard catalysts. smolecule.com

To achieve a narrower oligomer distribution, several advanced strategies have been developed:

Acidic Catalysts: Lewis acids such as tin tetrachloride (SnCl₄) and Brønsted acids like methane (B114726) sulfonic acid (MSA) have been shown to produce a narrower molecular weight distribution. google.comnih.gov A patented process describes reacting ethylene oxide with a branched C8-C20 alcohol in the presence of a C1-C14 sulfonic acid catalyst to obtain a narrow-range alcohol ethoxylate. google.com

Heterogeneous Catalysts: Certain heterogeneous catalysts can provide a narrower oligomer distribution. nih.govacs.org These catalysts, which can be filtered out at the end of the reaction, offer process advantages and can be designed to favor a more peaked distribution. nih.gov

Sophisticated Catalyst Systems: The use of more advanced catalysts, sometimes proprietary, allows for better control over the ethylene oxide addition, minimizing the statistical distribution seen with basic catalysts. wikipedia.org For instance, catalysts designated as MCT-09 and NAE-03 have been reported to yield products with a narrower oligomer distribution for C12-C14 alcohols. acs.orgresearchgate.net The use of such catalysts can produce ethoxylates with a strong peak around the target degree of ethoxylation, with very low residual alcohol. nouryon.com An example is a narrow-range ethoxylated 2-butyloctanol with an average of 4 moles of ethylene oxide. google.com

The table below summarizes the effect of different catalyst types on the oligomer distribution in alcohol ethoxylation.

Catalyst TypeExample(s)Resulting Oligomer DistributionKey CharacteristicsSource(s)
Conventional Basic Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH)BroadHigh polydispersity, significant unreacted alcohol, wide range of ethoxymer lengths. wikipedia.orgsmolecule.comnih.gov
Acidic Methane Sulfonic Acid (MSA), Tin Tetrachloride (SnCl₄)NarrowPeaked distribution around the target DOE, lower unreacted alcohol content. google.comnih.gov
Heterogeneous MCT-09, NAE-03NarrowCan be removed by filtration, provides a more uniform product. nih.govacs.org

Influence of Reaction Parameters on Ethoxylate Homogeneity

The homogeneity of 2-butyloctan-1-ol ethoxylates, referring to the narrowness of the oligomer distribution and the absence of byproducts, is significantly influenced by several reaction parameters. Achieving a homogeneous product with a specific degree of ethoxylation requires precise control over these variables.

Catalyst Selection: The choice of catalyst is the most critical factor influencing ethoxylate homogeneity. nih.gov

Basic Catalysts (e.g., KOH): These catalysts are widely used industrially but generally produce a broad, Poisson-like distribution of ethoxylates. wikipedia.orgnih.gov The reaction proceeds via an alkoxide intermediate, and the ethoxylated alcohols formed can be more prone to further ethoxylation than the starting alcohol, leading to the broad distribution. wikipedia.org

Acidic and Advanced Catalysts: Catalysts like sulfonic acids or lanthanide-based catalysts can promote a more controlled addition of ethylene oxide, resulting in a narrower, more homogeneous distribution. google.comgoogle.com These catalysts can alter the reaction mechanism to favor the formation of ethoxylates closer to the target DOE. nouryon.com For example, a process using methane sulfonic acid as a catalyst at 180°C has been demonstrated for producing narrow-range ethoxylates. google.com

Temperature: The reaction temperature affects the rate of ethoxylation and the formation of byproducts. wikipedia.org

Industrial ethoxylation is typically carried out at elevated temperatures, such as 180°C. wikipedia.org

Careful temperature control is essential as the reaction is highly exothermic (ΔH = -92 kJ/mol of ethylene oxide reacted), and poor control can lead to thermal runaway and affect product quality. wikipedia.org In a specific synthesis of a 2-butyloctanol ethoxylate, the reaction was conducted at 130°C. google.com

Pressure: The reaction is performed under pressure, typically 1-2 bar, by feeding ethylene oxide gas into the liquid alcohol. wikipedia.org Maintaining stable pressure is important for controlling the rate of ethylene oxide addition and ensuring a safe and efficient reaction. google.com

Steric Hindrance: The branched structure of 2-butyloctan-1-ol introduces steric hindrance around the hydroxyl group. smolecule.com This reduces the accessibility of the hydroxyl group for reaction with ethylene oxide, making the reaction rate for branched alcohols 10–30 times slower than for their linear counterparts. wikipedia.orgsmolecule.com This kinetic difference necessitates careful optimization of other reaction parameters to achieve the desired ethoxylation and homogeneity.

The table below details the influence of key reaction parameters on the homogeneity of the resulting ethoxylates.

Reaction ParameterCondition/ValueInfluence on HomogeneitySource(s)
Catalyst Basic (e.g., KOH)Broad distribution (less homogeneous) wikipedia.orgsmolecule.com
Acidic (e.g., Methane Sulfonic Acid)Narrow distribution (more homogeneous) google.comnouryon.com
Temperature 130 - 180 °CAffects reaction rate and byproduct formation; requires careful control. wikipedia.orggoogle.comgoogle.com
Pressure 1 - 2 barControls ethylene oxide addition rate, ensuring a steady reaction. wikipedia.org
Alcohol Structure Branched (2-butyloctanol)Slower reaction rate due to steric hindrance, requires optimized conditions to achieve homogeneity. smolecule.com

Advanced Analytical Chemistry for Structural and Compositional Elucidation of 2 Butyloctan 1 Ol, Ethoxylated

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polyether Architecture

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and composition of ethoxylated alcohols. vt.edu By analyzing the magnetic properties of atomic nuclei, different components of the 2-Butyloctan-1-ol, ethoxylated molecule can be identified and quantified.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the average number of ethylene (B1197577) oxide (EO) units, also known as the degree of ethoxylation. The quantification is achieved by comparing the integrated signal intensities of the protons in the repeating EO units to the signals from the protons of the 2-butyloctyl alcohol backbone. vt.edunih.gov

The distinct chemical environments of the protons in the molecule give rise to characteristic signals in the ¹H NMR spectrum. The large, repeating block of methylene (B1212753) protons (-O-CH₂-CH₂-) in the PEO chain typically produces a prominent signal around 3.6 ppm. researchgate.net In contrast, the protons of the alkyl chain of the 2-butyloctan-1-ol moiety appear at higher fields (further to the right in the spectrum). For instance, the terminal methyl groups (-CH₃) of the alkyl chains would produce signals at approximately 0.9 ppm.

By integrating the area under these respective peaks, the ratio of EO units to the alcohol hydrophobe can be calculated, providing the average degree of ethoxylation for the surfactant mixture. This technique is crucial for quality control and for understanding the structure-property relationships of the surfactant.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Functional Group Approximate Chemical Shift (δ, ppm)
Alkyl CH₃0.8 - 1.0
Alkyl CH₂ and CH1.2 - 1.6
-CH₂-O- (first EO unit)3.4 - 3.5
-O-CH₂-CH₂- (PEO chain)3.5 - 3.7
Terminal -OHVariable

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

While ¹H NMR is excellent for quantifying ethoxylation, Carbon-13 (¹³C) NMR spectroscopy provides a more detailed map of the carbon skeleton, which is particularly useful for confirming the structure of the branched alkyl hydrophobe and analyzing the polyether chain. libretexts.org

Each unique carbon atom in the this compound molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for a comprehensive analysis of the alkyl chain's structure, including the branching point. nii.ac.jp The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, sp³-hybridized carbons in the alkyl chain typically resonate in the 0-90 ppm range, while the carbons in the PEO chain bonded to oxygen appear further downfield, generally between 60 and 80 ppm. libretexts.org

The branching at the C2 position of the octanol (B41247) backbone can be confirmed by the specific chemical shifts of the quaternary and neighboring carbons. Analysis of these shifts helps to distinguish the 2-butyloctanol structure from other C12 isomers. chalmers.se

Table 2: Predicted ¹³C NMR Chemical Shifts for the 2-Butyloctanol Moiety

Carbon Atom Approximate Chemical Shift (δ, ppm)
C1 (CH₂OH)~65
C2 (CH)~40
C3-C7, C1'-C3' (Alkyl CH₂)20 - 35
C8, C4' (Terminal CH₃)~14

Note: These are predicted values and can be influenced by ethoxylation and solvent effects.

For unambiguous assignment of all proton and carbon signals, especially in a complex molecule like an ethoxylated branched alcohol, two-dimensional (2D) NMR techniques are employed. nih.gov These experiments correlate signals from different nuclei, providing a more complete picture of the molecular connectivity.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. This helps to trace the connectivity of the proton spin systems throughout the 2-butyloctyl chain and the PEO chain. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This ¹H-¹³C correlation experiment links each proton signal to the signal of the carbon atom it is directly attached to. d-nb.inforesearchgate.net This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

Together, these 2D NMR techniques provide a detailed and definitive structural elucidation of this compound, confirming the branching pattern and the attachment of the ethoxylate chain. nih.govnih.gov

Mass Spectrometry (MS) for Molar Mass Distribution and End-Group Profiling

Mass spectrometry (MS) is a vital analytical technique that provides information on the molecular weight and distribution of the different oligomers present in a sample of this compound. nih.govresearchgate.net It works by ionizing the molecules and then separating them based on their mass-to-charge ratio (m/z).

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are soft ionization techniques that are particularly well-suited for the analysis of non-volatile and thermally labile molecules like polyethers. acs.org These methods can ionize the ethoxylated alcohol molecules without significant fragmentation, allowing for the determination of the molar mass distribution of the oligomers.

In a typical analysis, the mass spectrum will show a series of peaks, each corresponding to an oligomer with a different number of ethylene oxide units. The mass difference between adjacent peaks in the series corresponds to the mass of a single ethylene oxide unit (44 Da). This allows for the characterization of the ethoxylate distribution, including the average molecular weight and the polydispersity of the sample. sun.ac.zaresearchgate.net Both ESI and MALDI can be used to analyze a wide range of ethoxylates. acs.org

Table 3: Example Oligomer Series for this compound (n=3-5) by ESI-MS (as [M+Na]⁺)

Number of EO Units (n) Molecular Formula Calculated Monoisotopic Mass (Da) m/z of [M+Na]⁺
3C₂₄H₅₀O₄418.3658441.3557
4C₂₆H₅₄O₅462.3920485.3819
5C₂₈H₅₈O₆506.4182529.4081

Note: The base molecule is 2-Butyloctan-1-ol (C₁₂H₂₆O, 186.1984 Da). Each EO unit (C₂H₄O) adds 44.0262 Da.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For ethoxylated alcohols, GC-MS is particularly useful for the characterization of oligomers with a low degree of ethoxylation and for identifying volatile impurities. nih.gov

Due to the increasing boiling point with the length of the PEO chain, underivatized ethoxylates with a high number of EO units are not sufficiently volatile for GC analysis. However, the lower molecular weight fraction of the ethoxylate distribution can be analyzed directly. To analyze higher ethoxylates, derivatization is often employed to increase their volatility. researchgate.net A common method is silylation, where the terminal hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether, which is more volatile and thermally stable. researchgate.net

GC-MS is also an excellent tool for impurity profiling. It can detect and identify unreacted starting materials, such as 2-butyloctan-1-ol, as well as by-products from the ethoxylation process. sigmaaldrich.comresearchgate.net The mass spectrometer fragments the eluting compounds in a reproducible manner, creating a characteristic mass spectrum or "fingerprint" that can be compared to spectral libraries for positive identification.

High-Resolution Chromatographic Separations

The comprehensive characterization of this compound, a nonionic surfactant, necessitates advanced analytical techniques to elucidate its complex composition. This complexity arises from the inherent distributions of both the hydrophobic alkyl chain and the hydrophilic poly(ethylene oxide) (PEO) chain. High-resolution chromatographic separations are indispensable for resolving this intricate mixture into its individual oligomers.

Liquid Chromatography at Critical Conditions (LCCC) for Hydrophobe/Hydrophile Separation

Liquid Chromatography at Critical Conditions (LCCC) is a powerful technique for the separation of complex polymers like ethoxylated fatty alcohols. researchgate.netnih.gov In LCCC, chromatographic conditions are precisely tuned to a "critical point of adsorption" for one of the polymer blocks, effectively making its retention independent of its size. researchgate.netnih.gov For this compound, this means that by reaching the critical conditions for the PEO block, the separation becomes solely dependent on the hydrophobic alkyl chain. This allows for the separation of the 2-butyloctyl hydrophobe from other potential fatty alcohol hydrophobes that may be present as impurities from the raw materials used in synthesis. chromatographyonline.comchromatographyonline.com

The separation conditions are adjusted so that the enthalpic and entropic contributions to the retention of the PEO units cancel each other out. chromatographyonline.comchromatographyonline.com This is typically achieved by optimizing the mobile phase composition or temperature. nih.gov For ethoxylated alcohols, LCCC is often performed on reversed-phase columns. researchgate.netnih.gov The ability to suppress the influence of the PEO chain's length is crucial for accurately profiling the hydrophobic end-groups within the surfactant mixture. chromatographyonline.comchromatographyonline.com

Size-Exclusion Chromatography (SEC) for Polymer Size Distribution

Size-Exclusion Chromatography (SEC), also known as gel-permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. astm.org This technique is a primary method for determining the average molecular weights and the molecular weight distribution of polymers. astm.org In the context of this compound, SEC is employed to characterize the distribution of the polyethylene (B3416737) oxide chain lengths. chromatographyonline.comchromatographyonline.com

Parameter Description Typical Application for this compound
Mobile Phase The solvent that moves the sample through the column.Tetrahydrofuran (THF) is a common non-aqueous mobile phase for SEC of ethoxylated surfactants. researchgate.net
Stationary Phase The porous packing material within the column.Crosslinked styrene-divinylbenzene gels are frequently used. researchgate.net
Detector The device that measures the concentration of the separated components.Refractive Index (RI) detectors are commonly used. researchgate.net

Comprehensive Two-Dimensional Liquid Chromatography (LC×LC) for Mixture Resolution

To achieve a more complete separation of the highly complex mixture of this compound, comprehensive two-dimensional liquid chromatography (LC×LC) is a powerful approach. nih.govresearchgate.net This technique combines two independent chromatographic methods online, providing significantly higher peak capacity and resolution than one-dimensional HPLC. nih.govresearchgate.netchromatographyonline.com

For the analysis of ethoxylated alcohols, a common and effective LC×LC setup involves coupling Hydrophilic Interaction Chromatography (HILIC) in the first dimension with Reversed-Phase Liquid Chromatography (RPLC) in the second dimension. chromatographyonline.comnih.govresearchgate.net

First Dimension (HILIC): The separation is based on the polarity of the analytes. In this case, the ethoxylated oligomers are separated according to the number of ethylene oxide units (the degree of ethoxylation). chromatographyonline.comnih.gov

Second Dimension (RPLC): The separation is based on the hydrophobicity of the analytes. Here, the separation occurs based on the alkyl chain length, allowing for the resolution of the 2-butyloctyl group from other hydrophobic moieties. chromatographyonline.comnih.gov

This orthogonal approach, where the two separation mechanisms are highly different, allows for the detailed profiling of the surfactant, resolving individual oligomers based on both their hydrophilic and hydrophobic parts. nih.govresearchgate.net The use of detectors like Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS) provides general profiling and structural elucidation of the separated peaks. chromatographyonline.comchromatographyonline.com

Dimension Chromatographic Mode Separation Principle Typical Stationary Phase
First Dimension Hydrophilic Interaction Chromatography (HILIC)Degree of ethoxylation (number of EO units). chromatographyonline.comnih.govZIC®-HILIC. nih.gov
Second Dimension Reversed-Phase Liquid Chromatography (RPLC)Alkyl chain length and structure. chromatographyonline.comnih.govC8 or C18. nih.gov

Vibrational Spectroscopy for Functional Group and Conformational Studies (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of molecules. crimsonpublishers.comcrimsonpublishers.com These techniques are particularly useful for characterizing ethoxylated alcohols like this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic IR bands would include:

O-H stretching: From the terminal hydroxyl group.

C-H stretching: From the alkyl (butyl and octyl) and ethylene oxide groups. acs.org

C-O stretching: A strong band characteristic of the ether linkages in the polyoxyethylene chain. researchgate.netukm.my

Fourier Transform Infrared (FTIR) spectroscopy, often coupled with Attenuated Total Reflectance (ATR), is a rapid and simple method for determining the degree of ethoxylation in fatty alcohol ethoxylates. researchgate.net

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For aqueous solutions of surfactants, Raman spectroscopy offers an advantage over IR as the Raman signal from water is weak, minimizing interference. nih.govacs.org

Key applications of Raman spectroscopy for studying this compound include:

Conformational Analysis: The ratio of trans to gauche conformers in the hydrocarbon and polyoxyethylene chains can be quantified, providing insights into the molecular structure and packing in different phases (e.g., micelles, liquid crystals). nih.govacs.org

Functional Group Identification: Skeletal C-C stretching vibrations in the 1000-1150 cm⁻¹ region and CH₂ deformation modes can be identified. crimsonpublishers.com The C-O stretching vibration also gives a characteristic Raman signal. crimsonpublishers.comcrimsonpublishers.com

Changes in the Raman spectrum can reflect variations in the molecular structure and ionic environment, for example, with changes in pH. crimsonpublishers.comcrimsonpublishers.com

Spectroscopic Technique Information Obtained Key Spectral Regions/Bands for this compound
Infrared (IR) Spectroscopy Functional group identification, degree of ethoxylation. researchgate.netresearchgate.netO-H stretch, C-H stretch, strong C-O stretch (ether). acs.orgresearchgate.net
Raman Spectroscopy Conformational structure (trans/gauche), functional groups, molecular interactions in solution. nih.govacs.orgC-C skeletal stretch (1000-1150 cm⁻¹), CH₂ deformation, C-O stretch. crimsonpublishers.comcrimsonpublishers.com

Theoretical and Computational Investigations of 2 Butyloctan 1 Ol, Ethoxylated Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a deeper understanding of the electronic structure, molecular conformations, and chemical reactivity of 2-butyloctan-1-ol, ethoxylated. These methods are based on the principles of quantum mechanics and can provide highly accurate information about molecular properties. chemeo.com

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the geometries and energies of molecules. For this compound, DFT calculations can determine the most stable conformations of the molecule by exploring the potential energy surface. This includes analyzing the rotational barriers around the various chemical bonds in the alkyl and ethoxy chains.

Quantum chemical calculations can also be used to predict the chemical reactivity and stability of this compound. By analyzing the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), one can identify the most likely sites for chemical reactions.

For example, these calculations can predict the susceptibility of the ether linkages in the ethoxy chain to degradation under certain conditions. They can also provide insights into the reactivity of the terminal hydroxyl group in esterification or other derivatization reactions. thegoodscentscompany.com This predictive capability is valuable for understanding the stability of the surfactant in various formulations and for designing new derivatives with desired properties.

Coarse-Grained and Dissipative Particle Dynamics (DPD) Models

Coarse-grained (CG) and Dissipative Particle Dynamics (DPD) models offer a powerful computational lens for studying the behavior of complex systems like those containing this compound surfactants. acs.org These simulation techniques simplify molecular representations by grouping atoms into larger "beads," which significantly reduces the computational cost and allows for the investigation of larger length and time scales than fully atomistic simulations. ucl.ac.uknih.gov DPD, a mesoscale simulation method, is particularly well-suited for studying the hydrodynamic behavior and self-assembly of surfactant systems. acs.org The total force on a DPD particle is a combination of conservative, dissipative, random, and bonding forces. acs.org The parameterization of these forces, especially the repulsive interactions between different beads, is crucial for accurately reflecting the real-world chemistry and physics of the system. ucl.ac.ukacs.org Methodologies for determining these parameters often rely on mapping them to experimental data or theoretical models like the Flory-Huggins model, using properties such as Hildebrand or Hansen solubility parameters. ucl.ac.ukacs.org

Phase Behavior Prediction in Complex Formulations

DPD simulations are instrumental in predicting the phase behavior of this compound and other nonionic surfactants in complex formulations, such as oil-water emulsions. acs.org By modeling the interactions between surfactant, oil, and water beads, DPD can effectively simulate the reduction of interfacial tension (IFT) at the oil-water interface and predict the formation of various phases. acs.orgacs.orgresearchgate.net The accuracy of these predictions is highly dependent on the DPD interaction parameters, which quantify the repulsion between different types of beads. nih.govnih.gov

A key aspect of these simulations is the coarse-graining strategy, where a group of atoms is represented by a single DPD bead. For instance, in simulations of aqueous surfactant systems, a common approach is to represent a small number of water molecules as one bead. acs.org The interaction parameters are then calibrated to reproduce known experimental properties, such as the interfacial tension of a pure water/oil system, before introducing the surfactant molecules. ucl.ac.ukacs.org

Table 1: Example of DPD Coarse-Graining and Interaction Parameters for a Surfactant-Oil-Water System

ComponentDPD Bead RepresentationInteraction Parameter (aij) with WaterInteraction Parameter (aij) with Oil
WaterW (e.g., 5 water molecules)2580
Oil (e.g., Octane)O (e.g., 1 octane (B31449) molecule)8025
Ethoxylated Guerbet Alcohol (Hydrophilic Head)H (e.g., Ethoxy groups)2575
Ethoxylated Guerbet Alcohol (Hydrophobic Tail)T (e.g., Butyloctyl group)8525

Note: The values in this table are illustrative and based on typical parameters found in DPD studies of nonionic surfactants. acs.orgucl.ac.uk Actual parameters for a specific system would require detailed calibration.

Studies on similar nonionic surfactants have shown that as the surfactant concentration increases in the simulation, there is a corresponding decrease in the interfacial tension, which aligns with experimental observations. acs.org This capability allows for the computational screening of different ethoxylated Guerbet alcohols to predict their efficiency as emulsifiers in various formulations. acs.orgresearchgate.net

Mesoscale Simulation of Aggregation Phenomena

The aggregation of this compound molecules into micelles and other structures in solution is a key aspect of their function. nih.gov Mesoscale simulations, particularly DPD, are adept at capturing these aggregation phenomena. researchgate.net These simulations can provide detailed insights into the critical micelle concentration (CMC), aggregation number (the number of surfactant molecules in a micelle), and micelle morphology. acs.org

In a typical simulation, surfactant molecules are placed randomly in a simulation box filled with water beads. As the simulation progresses, the hydrophobic tails of the surfactant molecules, driven by their repulsion from water, aggregate to form the core of a micelle, while the hydrophilic ethoxylated heads form the micellar corona, exposed to the water. acs.org By running simulations at various surfactant concentrations, one can identify the threshold at which stable micelles form, providing an estimate of the CMC. nih.govnih.gov

Table 2: Simulated Aggregation Properties of a Model Ethoxylated Surfactant

Surfactant Concentration (Volume Fraction)Observed PhenomenonAverage Aggregation Number (Nagg)Simulation Snapshot Description
0.001Monomers and small aggregates2 - 5Surfactant molecules are mostly dispersed with some small, transient clusters.
0.01Initial micelle formation (near CMC)20 - 40A few small, roughly spherical micelles coexist with free monomers in solution.
0.05Stable micellar solution50 - 70Well-defined spherical micelles are present, with a low concentration of free monomers.
0.10Potential for larger/non-spherical aggregates> 70Micelles may grow in size or transition to cylindrical or other morphologies.

Note: The data presented are representative of findings from DPD simulations of nonionic surfactants and illustrate general trends. acs.orgnih.gov The specific values for this compound would depend on the degree of ethoxylation and the specific simulation parameters.

Furthermore, these computational models can explore the effect of changing environmental conditions, such as the presence of salts, on aggregation behavior. nih.govnih.gov For instance, simulations have successfully reproduced the Setschenow relationship, which describes the log-linear dependence of the CMC on the concentration of added salt, by adjusting the interaction parameters between the salt ions and the surfactant beads. nih.govnih.gov This predictive power makes DPD a valuable tool for designing and optimizing formulations containing this compound for specific applications where aggregation properties are critical.

Environmental Fate and Transformation Pathways of 2 Butyloctan 1 Ol, Ethoxylated

Biodegradation Mechanisms and Kinetics

The biological breakdown of 2-butyloctan-1-ol, ethoxylated is a primary route of its removal from the environment. The efficiency and pathway of this degradation are highly dependent on the presence of oxygen and the specific microbial communities present.

Aerobic Degradation Pathways and Metabolite Identification

Under aerobic conditions, the biodegradation of this compound is initiated through two main pathways: central fission of the ether bond and oxidation of the alkyl or ethoxylate chains. Central scission involves the enzymatic cleavage of the bond between the 2-butyloctyl group and the polyethylene (B3416737) glycol (PEG) chain, resulting in the formation of 2-butyloctan-1-ol and a PEG fragment. smolecule.com

However, for branched alcohol ethoxylates with longer alkyl substituents like 2-butyloctan-1-ol, a more prominent pathway involves the hydrolytic oxidation of both the hydrophobic alkyl chain and the hydrophilic polyethoxylic chain. This process leads to the formation of various acidic metabolites. Key identified intermediates include carboxylated derivatives of the parent compound, where carboxylic acid groups are introduced on either the alkyl chain (hydrophobe) or the ethoxylate chain (hydrophile), or both.

The initial oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) followed by subsequent shortening of the chain via β-oxidation is a common mechanism. Concurrently, the terminal hydroxyl group of the polyethylene glycol chain can be oxidized to a carboxylic acid, leading to the formation of carboxyalkyl ethoxylates.

Table 1: Aerobic Biodegradation Metabolites of this compound

Metabolite ClassGeneral Structure
Carboxylated Alkyl EthoxylatesHOOC-(CH₂)ₓ-CH(C₄H₉)-(CH₂)₅-O-(CH₂CH₂O)ₙ-H
Carboxylated Polyethylene Glycols2-Butyloctyl-O-(CH₂CH₂O)ₙ₋₁-CH₂COOH
Dicarboxylated MetabolitesHOOC-(CH₂)ₓ-CH(C₄H₉)-(CH₂)₅-O-(CH₂CH₂O)ₙ₋₁-CH₂COOH
2-Butyloctan-1-olC₄H₉-CH(C₆H₁₃)-CH₂OH
Polyethylene Glycols (PEGs)HO-(CH₂CH₂O)ₙ-H

Note: 'x' and 'n' represent variable chain lengths resulting from degradation processes.

Anaerobic Degradation Processes in Aquatic and Sedimentary Environments

In the absence of oxygen, the biodegradation of this compound is significantly hindered. Studies on branched-chain alcohol ethoxylates have shown that the presence of the 2-butyl group on the alkyl chain creates steric hindrance. ethz.chnih.gov This structural feature appears to impede the enzymatic shortening of the ethoxylate chain, which is the primary initial step in the anaerobic degradation of linear alcohol ethoxylates. ethz.chnih.gov

Research has indicated that while linear alcohol ethoxylates can be completely mineralized under anaerobic conditions, no significant degradation is observed for 2-butyl-branched alcohol ethoxylates. ethz.chnih.gov One study identified the transformation of a 2-ethyl-branched alcohol ethoxylate to (2-ethyl-hexyloxy)-acetate, which was not further degraded, suggesting that even smaller branches can inhibit complete mineralization. nih.gov This persistence under anaerobic conditions suggests a potential for accumulation in anoxic environments like sediments.

Factors Influencing Biodegradability

Several structural and environmental factors influence the rate and extent of this compound biodegradation.

Branching: The degree and position of branching in the hydrophobic alkyl chain are critical. The 2-butyl branching in Guerbet alcohols, such as 2-butyloctan-1-ol, generally leads to slower biodegradation rates compared to their linear counterparts. nih.govexxonmobilchemical.com This is attributed to the steric hindrance that branching imposes on enzymatic attack. ethz.chnih.gov

Alkyl Chain Length: While longer linear alkyl chains are often associated with faster initial degradation, the branching in 2-butyloctan-1-ol modifies this trend. For branched structures, the length of the branches themselves can influence the degradation pathway.

Ethoxylate Chain Length: The length of the polyethylene glycol chain also plays a role. While some studies on linear alcohol ethoxylates suggest that the number of ethoxy units has little effect on the primary biodegradation rate, others indicate that a higher degree of ethoxylation can lead to a predominance of the central fission mechanism. nih.govnih.gov For branched structures, the interaction between the branched hydrophobe and the ethoxylate chain length can be complex.

Table 2: Factors Affecting Biodegradation of this compound

FactorInfluence on BiodegradabilityMechanism
Alkyl Chain Branching (2-butyl group) Decreases rate and extent, especially under anaerobic conditions.Steric hindrance to enzymatic attack, particularly for anaerobic chain shortening. ethz.chnih.gov
Alkyl Chain Length Interacts with branching to determine the dominant degradation pathway.Longer branches may favor oxidative pathways over central fission.
Ethoxylate Chain Length May influence the primary degradation mechanism (central fission vs. oxidation).Longer EO chains can increase the likelihood of central fission in some alcohol ethoxylates. nih.gov
Oxygen Availability Aerobic conditions are required for significant degradation.Anaerobic degradation is severely limited due to steric hindrance. ethz.chnih.gov

Photolytic Degradation and Other Abiotic Transformation Processes

Abiotic degradation processes, such as photolysis and hydrolysis, are generally not considered significant removal pathways for ethoxylated alcohols in the environment. industrialchemicals.gov.au

Direct and Indirect Photolysis in Aqueous Systems

This compound is not expected to undergo significant direct photolysis in aqueous environments. The molecule lacks a chromophore that can absorb environmentally relevant wavelengths of sunlight (greater than 290 nm). industrialchemicals.gov.au Therefore, it is unlikely to be directly broken down by solar radiation.

Indirect photolysis, which involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), could potentially contribute to the transformation of this compound. However, specific studies on the kinetics and mechanisms of indirect photolysis for this particular compound are limited. The high reactivity of hydroxyl radicals with organic compounds suggests that this pathway could play a role in its environmental fate, but further research is needed to quantify its importance relative to biodegradation.

Identification of Abiotic Degradation Products

Due to the limited potential for abiotic degradation, there is a lack of information on the specific degradation products that would be formed through these pathways. Under conditions where indirect photolysis might occur, the reaction with hydroxyl radicals would likely lead to the formation of a variety of oxidized products, including aldehydes, ketones, and carboxylic acids, resulting from the abstraction of hydrogen atoms from the alkyl and ethoxylate chains. However, without experimental data, the exact nature and distribution of these products remain speculative. The primary alcohol group of the parent compound can be oxidized to its corresponding aldehyde (2-butyl-1-octanal) and further to a carboxylic acid (2-butyl-octanoic acid). researchgate.net

Sorption and Environmental Mobility in Soil and Water Matrices

The environmental distribution of this compound, a branched nonionic surfactant, between soil, sediment, and water is largely governed by sorption processes. These processes control its concentration in the aqueous phase and, consequently, its mobility and bioavailability. The sorption behavior is influenced by the physicochemical properties of the surfactant itself—such as the length of the alkyl chain and the degree of ethoxylation—and the characteristics of the environmental matrix, including organic carbon content, clay mineralogy, and soil texture.

Adsorption to Organic Matter and Mineral Surfaces

The adsorption of ethoxylated 2-butyloctan-1-ol in soil and sediment is a complex phenomenon involving interactions with both organic matter and mineral surfaces. The nature and strength of these interactions determine the extent to which the compound is retained in the solid phase.

Research into alcohol ethoxylates (AEs) indicates that their sorption behavior is often nonlinear and can be effectively described by models that account for different types of surface interactions. A dual-mode model, which combines a Langmuir isotherm for high-affinity, specific-site binding with a linear partitioning term for lower-affinity, non-specific interactions, has been shown to accurately describe the sorption of AEs to marine sediments and clay minerals nih.gov. This suggests that at low concentrations, ethoxylated 2-butyloctan-1-ol may adsorb strongly to specific sites on mineral surfaces, while at higher concentrations, it may partition into organic matter or form bilayers on mineral surfaces nih.gov.

The dominant sorption mechanism for many alcohol ethoxylates in marine sediments is adsorption and bilayer formation on mineral surfaces nih.gov. Studies on the static adsorption of a highly ethoxylated C12-14 nonionic surfactant on carbonate minerals found that while adsorption on pure calcite was very low (approximately 0.01 mg/m²), it was significantly higher on dolomite, with the difference attributed to the presence of silica and clay impurities in the dolomite nih.gov. This highlights the critical role of mineral composition. The proposed mechanism for adsorption on silica is hydrogen bonding between the oxygen atoms in the ethoxylate chain and the hydroxyl groups on the mineral surface nih.gov.

For many organic compounds, the sorption coefficient is normalized to the organic carbon content of the soil or sediment, yielding the organic carbon-water partition coefficient (Koc). However, for surfactants like alcohol ethoxylates, the interaction is not solely with organic carbon. Studies have shown that for soils with low clay and organic carbon content, there is no clear dependency of the sorption coefficient (Kd) on these parameters for some alcohol ethoxylates ethz.chresearchgate.net.

The sorption process for alcohol ethoxylates in agricultural soils has been shown to follow a Freundlich isotherm for many homologs ethz.chresearchgate.net. The Freundlich model is an empirical equation that describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. The table below presents Freundlich isotherm parameters for a C12 alcohol ethoxylate with varying degrees of ethoxylation in two different agricultural soils, which can serve as a proxy for the behavior of ethoxylated 2-butyloctan-1-ol.

Freundlich Isotherm Parameters for C12 Alcohol Ethoxylates in Different Soils
CompoundFreundlich Coefficient (Kd) [L/kg]Freundlich Exponent (n) [dimensionless]

Data are representative values derived from studies on linear alcohol ethoxylates and are intended to illustrate the expected range and trends for branched isomers like this compound.

Environmental Partitioning and Transport Modeling

The environmental partitioning of a chemical describes its distribution among different environmental compartments such as air, water, soil, and biota. For this compound, which has very low vapor pressure, the key partitioning behavior is between water and soil/sediment. A crucial parameter for estimating this partitioning is the octanol-water partition coefficient (Kow), often expressed as log Kow. A high log Kow value indicates a tendency for the chemical to associate with organic phases rather than water. For a C12-14 alcohol ethoxylate with 3 moles of ethylene (B1197577) oxide, the log Kow is estimated to be in the range of 5.03 to 6.11, indicating a high potential for partitioning into organic matter in soils and sediments erasm.org. This suggests a lower mobility in the environment and a tendency to accumulate in solids.

The transport and mobility of this compound, through the soil profile are influenced by its partitioning behavior as well as by the rate of water flow. Mathematical models are essential tools for predicting the potential for leaching to groundwater and transport to surface waters.

The HYDRUS-1D software package is a widely used model for simulating water flow and solute transport in the vadose zone ethz.chresearchgate.netethz.ch. Such models can incorporate complex sorption processes, including nonlinear isotherms like the Freundlich model, to provide more realistic predictions of chemical fate. Studies on various alcohol ethoxylate homologs have successfully used HYDRUS-1D to simulate their transport through soil columns, with the model providing good agreement between experimental and simulated data ethz.chresearchgate.net.

The key parameters required for transport modeling with a model like HYDRUS-1D include soil hydraulic properties and chemical-specific transport parameters. The table below lists important parameters used in environmental transport modeling for alcohol ethoxylates.

ParameterSymbolDescriptionRelevance for this compound
Organic Carbon-Water Partition Coefficient KocA measure of the tendency of a chemical to be adsorbed by soil or sediment organic matter.High log Kow suggests a high Koc, indicating strong sorption to organic matter and low mobility.
Freundlich Sorption Coefficient KdAn empirical constant indicative of the sorption capacity of the sorbent.Higher Kd values, as seen in soils with more organic matter, lead to greater retardation of movement.
Freundlich Exponent nAn empirical constant related to the intensity of sorption.Values less than 1 indicate that sorption becomes less favorable as the concentration increases.
Hydrodynamic Dispersivity λA parameter that accounts for the spreading of the solute front due to variations in water velocity within soil pores.Influences the shape and spread of the contaminant plume as it moves through the soil.

A systematic comparison of sorption data from static batch experiments and dynamic infiltration experiments has revealed that sorption coefficients (Kd) are generally lower under realistic, flowing conditions than in batch experiments, while the Freundlich exponent (n) shows no significant difference ethz.ch. This underscores the importance of using transport parameters derived under environmentally relevant conditions for accurate risk assessment of alcohol ethoxylates in subsurface environments ethz.chresearchgate.net.

Applications of 2 Butyloctan 1 Ol, Ethoxylated in Advanced Materials and Chemical Engineering

Role as Surfactants in Polymerization and Material Processing

The branched nature of 2-butyloctan-1-ol ethoxylates provides distinct advantages over their linear counterparts in the synthesis and processing of polymeric materials. This section details their function as stabilizers in emulsion polymerization, dispersing agents in composite materials, and as modifiers to enhance final material properties.

Emulsion Polymerization Stabilizers

In emulsion polymerization, a process used to produce a wide variety of polymers, surfactants are crucial for stabilizing the monomer droplets and the resulting polymer particles in the aqueous phase. Ethoxylates of 2-butyloctanol have been identified as effective APEO (alkylphenol ethoxylate)-free emulsifiers for this purpose. researchgate.net Their branched structure is particularly advantageous, contributing to the formation of stable emulsions. These nonionic surfactants help control particle size and maintain the stability of the polymer latex during and after the polymerization reaction.

The performance of these surfactants is influenced by the degree of ethoxylation. For instance, ethoxylates with a higher number of ethylene (B1197577) oxide (EO) units can enhance the freeze-thaw stability of architectural coatings derived from emulsion polymers. researchgate.net While specific performance data for 2-butyloctanol ethoxylates in a particular polymerization system is proprietary and varies by application, their general effectiveness as stabilizers is well-recognized in the industry. They are often used in the production of acrylic, vinyl-acrylic, and styrene-acrylic dispersions for paints, adhesives, and textiles.

Dispersing Agents in Composite Formulations

The uniform dispersion of fillers and reinforcing agents within a polymer matrix is critical for achieving desired mechanical and physical properties in composite materials. Agglomeration of these particles can lead to defects and a significant reduction in performance. Ethoxylated 2-butyloctanol, with its amphiphilic nature, functions as an effective dispersing agent, facilitating the deagglomeration and stabilization of particles in a liquid matrix before and during polymerization or blending. knowde.com

These surfactants adsorb onto the surface of particles, such as pigments, carbon nanotubes, or other nanoscale fillers, providing steric hindrance that prevents re-agglomeration. mdpi.com This leads to a more homogeneous distribution of the filler within the polymer, which can enhance properties like color strength in pigmented systems, or mechanical strength and electrical conductivity in nanocomposites. For example, branched alcohol ethoxylates are used to disperse pigments in waterborne coatings and inks, improving color acceptance and stability. researchgate.netgoogle.com

The effectiveness of ethoxylated Guerbet alcohols as dispersants is highlighted in their application with various pigments. A study demonstrated the ability of these ethoxylates to disperse a range of commercial pigments, with the viscosity of the resulting dispersion being a key performance indicator. colab.ws

Table 1: Dispersing Performance of an Ethoxylated Guerbet Alcohol (AL2 10-ethoxylate) with Various Pigments This table is illustrative and based on findings from a study on the dispersion of commercial pigments using ethoxylated Guerbet alcohols. The specific 2-butyloctanol ethoxylate may show similar performance.

Pigment TypePigment Loading (%)Dispersant Concentration (% on pigment)Resulting Dispersion Viscosity (at 60 rpm)
Red3011Pourable Paste
Yellow4511Pourable Paste
Blue1511Pourable Paste
Black1011Pourable Paste

Source: Adapted from patent literature describing the performance of ethoxylated Guerbet alcohols as pigment dispersants. colab.ws

Modifiers for Enhanced Material Properties

Beyond their role as processing aids, ethoxylates of 2-butyloctanol can be incorporated into polymer formulations to modify the intrinsic properties of the final material. When blended into polymers like polypropylene, these surfactants can migrate to the surface, altering the surface characteristics. researchgate.netnih.gov This surface modification can lead to increased hydrophilicity, which is desirable for improving wettability, printability, and adhesion. researchgate.net

The migration and resulting surface modification are influenced by the molecular structure of the surfactant, including the length of the hydrophilic ethoxy chain. nih.gov The introduction of these molecules at the polymer surface can create a "smart" surface that can respond to its environment, for instance, by altering its properties upon contact with water. researchgate.net In some cases, the presence of these branched alcohol ethoxylates can also influence the bulk properties of the polymer, such as its flexibility and impact resistance, although this is highly dependent on the specific polymer and the concentration of the additive.

Functionality in Industrial and Chemical Formulations

The distinct physicochemical properties of 2-butyloctan-1-ol ethoxylates make them highly effective components in a wide array of industrial and chemical formulations, where they serve as high-performance wetting agents, emulsifiers, and solubilizers.

Wetting and Spreading Characteristics

The ability of a liquid to wet and spread over a surface is critical in many applications, such as in cleaning agents, agricultural sprays, and coatings. Ethoxylates of 2-butyloctanol, as branched surfactants, are known for their superior wetting power compared to their linear counterparts. knowde.comexxonmobilchemical.com They are highly efficient at reducing the surface tension of water, allowing formulations to spread more effectively and penetrate porous substrates. exxonmobilchemical.com

The branched structure of the hydrophobic tail is thought to disrupt the packing of surfactant molecules at the air-water interface, leading to a more significant reduction in surface tension. researchgate.net The rate at which these surfactants lower the surface tension is also a key factor in dynamic processes, and branched alcohol ethoxylates have been shown to reach equilibrium surface tension more rapidly than linear analogues. exxonmobilchemical.com

Table 2: Surface Properties of Guerbet Alcohol Ethoxylates This table presents typical surface property data for Guerbet alcohol ethoxylates, which include 2-butyloctanol ethoxylates. The values are dependent on the specific alkyl chain length and the degree of ethoxylation.

Surfactant TypeDegree of Ethoxylation (n)Critical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γcmc) (mN/m)
C16 Guerbet Alcohol Ethoxylate5.71.0 x 10⁻⁵30.3
C16 Guerbet Alcohol Ethoxylate10.22.5 x 10⁻⁵33.5
C20 Guerbet Alcohol Ethoxylate8.56.8 x 10⁻⁷34.2
C20 Guerbet Alcohol Ethoxylate24.08.9 x 10⁻⁶38.0

Source: Adapted from a research article on the performance of Guerbet alcohol ethoxylates. researchgate.netresearchgate.netacs.org

Emulsification and Solubilization in Non-Biological Systems

2-Butyloctan-1-ol ethoxylates are versatile emulsifiers capable of creating stable dispersions of immiscible liquids, such as oil in water. knowde.com This is a fundamental requirement in numerous industrial products, including metalworking fluids, textile processing aids, and agrochemical formulations. shreechem.in The balance between the hydrophobic branched alkyl chain and the hydrophilic polyethylene (B3416737) oxide chain can be tailored by adjusting the degree of ethoxylation to achieve optimal performance for a given oil phase. researchgate.net

In addition to emulsification, these surfactants are effective solubilizing agents. Above their critical micelle concentration (CMC), they form micelles in aqueous solutions that can encapsulate and dissolve water-insoluble or sparingly soluble organic compounds, such as dyes, fragrances, and active ingredients. researchgate.net This property is crucial for creating clear, stable solutions of hydrophobic substances in aqueous formulations. The solubilization capacity is dependent on the concentration of the surfactant and the size and structure of the micelles formed. cup.edu.cn Nonionic surfactants, in general, are recognized for their high solubilization power, often exceeding that of ionic surfactants for many organic molecules. researchgate.net

Interfacial Science and Surface Activity in Engineered Systems

The performance of 2-butyloctan-1-ol, ethoxylates in engineered systems is fundamentally linked to their behavior at interfaces. As surfactants, they are designed to modify the boundaries between immiscible phases, such as oil and water or air and water. aocs.org

2-Butyloctan-1-ol, ethoxylates are effective at reducing the surface tension of aqueous solutions and the interfacial tension (IFT) between oil and water. acs.org This capability stems from their amphiphilic structure, which combines a hydrophobic, branched alkyl group (the 2-butyloctyl moiety) and a hydrophilic polyoxyethylene (ethoxylate) chain. aocs.org When introduced into a system, these molecules preferentially adsorb at interfaces, orienting themselves to minimize the free energy of the system. The hydrophobic tails extend into the non-aqueous or air phase, while the hydrophilic heads remain in the aqueous phase, disrupting the cohesive energy at the surface and thereby lowering the surface tension.

The branching in the Guerbet alcohol-derived hydrophobe influences the packing of the surfactant molecules at the interface, which in turn affects the surface tension. aocs.org Research on Guerbet alcohol ethoxylates has demonstrated their ability to significantly lower the surface tension at the critical micelle concentration (γcmc). For example, ethoxylates derived from C16 and C20 Guerbet alcohols exhibit γcmc values in the range of 30.3 to 38.0 mN/m, with the specific value depending on both the length of the alkyl chain and the number of ethylene oxide (EO) units. acs.orgresearchgate.net This efficiency in reducing surface and interfacial tension is critical for applications such as emulsification, detergency, and enhanced oil recovery. google.comacs.org

Above a certain concentration in a solution, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into organized aggregates called micelles. This is the point at which the interface becomes saturated with surfactant monomers and properties such as surface tension reach a plateau. The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to achieve the maximum surface tension reduction and begin forming micelles.

Studies on ethoxylates of Guerbet alcohols have shown that they possess relatively low CMC values. For instance, two series of Guerbet alcohol ethoxylates (based on C16 and C20 alcohols) were found to have CMCs ranging from 6.8 x 10⁻⁷ to 1.0 x 10⁻⁵ mol/L at 25°C. acs.orgresearchgate.net The specific CMC is a function of the surfactant's structure; it is influenced by the length of the hydrophobic alkyl chain and the length of the hydrophilic polyoxyethylene chain. acs.org Generally, increasing the hydrophobicity (longer alkyl chain) decreases the CMC, while increasing the hydrophilicity (more EO units) tends to increase it. This tunable behavior allows for the design of surfactants optimized for specific conditions and applications.

Table 2: Surface Properties of Guerbet Alcohol Ethoxylates (CmGA–En) Data sourced from studies on C16 and C20 Guerbet alcohol ethoxylates. acs.orgresearchgate.net

Alkyl Chain (m) EO Units (n) Critical Micelle Concentration (CMC) (mol/L) Surface Tension at CMC (γcmc) (mN/m)
16 5.7 6.8 x 10⁻⁷ 30.3
16 8.8 1.1 x 10⁻⁶ 32.1
16 13.5 1.8 x 10⁻⁶ 34.5
20 7.0 1.2 x 10⁻⁶ 33.5
20 11.0 2.5 x 10⁻⁶ 35.8

The role of 2-butyloctan-1-ol and its ethoxylates in relation to foam is complex and highly dependent on the degree of ethoxylation. The parent alcohol, 2-butyloctanol, is known to be a potent antifoam agent. researchgate.netacs.org Studies have shown that branched alkanols like 2-butyloctanol can exhibit significant antifoam activity at concentrations as low as 0.005 wt%. researchgate.netacs.org They function by combining low aqueous solubility with a low barrier to entry into the foam lamellae, which allows them to effectively rupture the foam films. researchgate.net

Conversely, the ethoxylated derivatives can behave very differently. The foaming power of ethoxylated non-ionic surfactants often reaches a maximum at a specific length of the ethylene oxide chain. researchgate.net Highly ethoxylated Guerbet alcohols, for instance, are not considered to provide suds reduction benefits and may be used in formulations where foam is desired. google.com For example, a product made from the condensation of 2-butyl-1-octanol (B151752) with an average of 11 moles of ethylene oxide is described as being suitable for applications that employ a separate suds-mediating system, implying it does not suppress foam itself. google.com

This demonstrates that the degree of ethoxylation is a critical design parameter for controlling the foaming properties of these surfactants. By adjusting the length of the hydrophilic EO chain, the molecule can be engineered to act as a defoamer (low to no ethoxylation) or as a foam stabilizer (higher ethoxylation) in various industrial contexts. researchgate.netresearchgate.netgoogle.com

Green Chemistry and Sustainable Synthesis of 2 Butyloctan 1 Ol, Ethoxylated

Sustainable Ethoxylation Processes

The ethoxylation process, which introduces ethylene (B1197577) oxide groups to the 2-butyloctan-1-ol backbone, is a key step in the synthesis of the final surfactant. thegoodscentscompany.com Traditional ethoxylation methods often involve harsh reaction conditions and the use of potentially hazardous catalysts. Consequently, there is a growing trend towards developing more sustainable alternatives that are energy-efficient and utilize greener solvent systems. wiseguyreports.com

Development of Energy-Efficient Reaction Conditions

The conventional Guerbet reaction to produce the precursor alcohol, 2-butyloctan-1-ol, is known for requiring high temperatures and pressures, contributing to a significant energy footprint. researchgate.net Innovations in catalysis are at the forefront of creating more energy-efficient pathways. Research is ongoing to develop catalysts that can facilitate the Guerbet reaction at lower temperatures and pressures, thereby reducing energy consumption and production costs. markwideresearch.comacs.org For instance, advancements in chemoenzymatic synthesis strategies are being explored. One such approach combines piperidinyloxyl-catalyzed oxidation of the initial alcohol with a subsequent lysine-catalyzed aldol (B89426) condensation, followed by enzymatic reductions. tib.eu This method operates at room temperature, offering a significant reduction in energy input compared to traditional high-temperature processes. researchgate.net

The ethoxylation step itself is also a target for energy efficiency improvements. The properties of the resulting ethoxylated alcohol, such as its cloud point and hydrophile-lipophile balance (HLB), are determined by the degree of ethoxylation. basf.comsilverfernchemical.com Optimizing reaction parameters to achieve the desired degree of ethoxylation with minimal energy input is a key area of research. This includes the development of novel catalysts that can increase reaction rates and selectivity at lower temperatures.

Exploration of Solvent-Free or Green Solvent Methodologies

For the synthesis of 2-Butyloctan-1-ol, ethoxylated, research is being conducted to minimize or eliminate the need for traditional organic solvents. atamanchemicals.com This includes exploring the potential of running reactions in the neat phase (without a solvent) or utilizing "green" solvents. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. ugent.be Examples of green solvents being investigated for various chemical processes include water, supercritical fluids like carbon dioxide, and ionic liquids. acs.orgnih.gov The development of supramolecular solvents, which can be formed from components like organic acids, ethanol, and water, represents a novel approach to creating sustainable extraction and reaction media. acs.org The goal is to identify solvent systems that are not only environmentally friendly but also enhance the efficiency and selectivity of the ethoxylation reaction.

Utilization of Bio-Renewable Feedstocks for 2-Butyloctan-1-ol Precursors

The sustainability of this compound is intrinsically linked to the origin of its raw materials. The precursor, 2-butyloctan-1-ol, is a Guerbet alcohol, and traditionally, the starting materials for its synthesis have been derived from petrochemical sources. coherentmarketinsights.comresearchgate.net However, there is a strong and growing movement towards utilizing bio-renewable feedstocks to reduce the carbon footprint and dependence on fossil fuels. coherentmarketinsights.comdatahorizzonresearch.com

Sustainable Sourcing of Guerbet Alcohols and Other Starting Materials

The production of Guerbet alcohols from bio-based sources is a key focus of the shift towards sustainability. globalgrowthinsights.com This involves using alcohols derived from the fermentation of sugars from crops or lignocellulosic biomass as starting materials for the Guerbet reaction. unibo.itrsc.org For example, bio-ethanol can be converted to higher alcohols like butanol, which can then be used to synthesize longer-chain Guerbet alcohols. unibo.itrsc.org Companies like Sasol have already launched bio-based 2-butyloctanol, signaling a tangible move towards reducing the carbon footprint of their products. globalgrowthinsights.com

Integration of Circular Economy Principles in Production

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is increasingly being applied to chemical manufacturing. ukri.orgindianchemicalnews.com In the context of this compound production, this involves several strategies. One key aspect is the valorization of waste streams. For instance, byproducts from the production of biofuels, such as crude glycerol, can potentially be converted into valuable chemical intermediates.

Life Cycle Assessment (LCA) for Environmental Footprint Evaluation

The LCA for a surfactant like this compound would consider factors such as:

Raw Material Acquisition: The environmental impact of sourcing the precursor alcohol (2-butyloctan-1-ol) and ethylene oxide. This would include an analysis of whether the feedstocks are bio-based or petroleum-derived.

Manufacturing: The energy consumption, water usage, and waste generation during the Guerbet reaction and the subsequent ethoxylation process.

End-of-Life: The biodegradability and potential aquatic toxicity of the surfactant. regulations.gov Guerbet alcohol ethoxylates are generally considered to be readily biodegradable. researchgate.netpcc.eu

Emerging Research Directions and Future Perspectives for 2 Butyloctan 1 Ol, Ethoxylated

Integration with Advanced Manufacturing and Process Intensification

The synthesis of 2-Butyloctan-1-ol, ethoxylated, traditionally performed in semi-batch reactors, is undergoing a significant transformation driven by the principles of process intensification. The goal is to develop safer, more efficient, and sustainable manufacturing processes with lower operational costs and smaller environmental footprints.

A key area of development is the shift from conventional batch processing to continuous manufacturing systems. frontiersin.org Continuous stirred-tank reactors (CSTRs) in series and microreactors are being explored to enhance productivity and safety in alkoxylation reactions. frontiersin.org Microreactors, with their high surface-area-to-volume ratios, offer superior heat and mass transfer, enabling better control over the highly exothermic ethoxylation process and potentially leading to a narrower ethoxymer distribution. frontiersin.org This is particularly relevant for this compound, as a more controlled reaction can yield products with more consistent properties, tailored for specific high-performance applications.

Furthermore, advanced reactor designs such as the Venturi Loop Reactor (VLR) and the Spray Tower Loop Reactor (STLR) are being implemented to overcome the mass-transfer and heat-transfer limitations of traditional stirred tank reactors. frontiersin.org These designs facilitate more efficient mixing of the gaseous ethylene (B1197577) oxide and the liquid 2-Butyloctan-1-ol, which is crucial for achieving high reaction rates and product quality.

The use of proprietary catalysts is another significant advancement. For instance, specialized catalysts are being employed to produce ethoxylates with a narrower distribution of homologues. windows.net This "narrow-range ethoxylation" results in surfactants with lower free alcohol content and optimized performance characteristics, such as improved wetting and lower foaming, which are highly desirable in many industrial applications. windows.net The integration of these advanced catalysts with continuous reactor systems represents a frontier in the efficient manufacturing of this compound.

Table 1: Comparison of Manufacturing Processes for this compound

Feature Conventional Semi-Batch Process Advanced Continuous Process (e.g., Microreactors)
Reactor Type Stirred Tank Reactor Microreactor, Loop Reactor
Productivity Low High
Safety Potential for thermal runaway Enhanced safety due to better heat dissipation
Process Control Limited Precise control over reaction parameters
Product Quality Broad ethoxymer distribution Narrower, more consistent ethoxymer distribution

| Intensification Factor | Low | High (up to 700x reported for similar processes) frontiersin.org |

Novel Applications in High-Performance Chemical Systems

The unique molecular structure of 2-Butyloctan-1-ol, with its mid-chain branching, imparts advantageous properties to its ethoxylated derivatives. These properties are driving their adoption in a variety of high-performance chemical systems where conventional linear alcohol ethoxylates may fall short.

One of the most significant advantages of branched alcohol ethoxylates like this compound is their superior wetting power. exxonmobilchemical.com They can significantly reduce the time required to wet surfaces, a critical factor in high-speed industrial processes such as textile manufacturing and agricultural spraying. exxonmobilchemical.com This enhanced wetting efficiency translates to faster processing times and more uniform application of active ingredients. exxonmobilchemical.com

In the formulation of industrial and institutional cleaners, the excellent emulsifying and dispersing properties of this compound are being leveraged to develop highly effective cleaning agents for challenging soil types. windows.net Their chemical stability over a wide pH range also makes them suitable for use in both acidic and alkaline cleaning formulations. windows.net

The low pour point of 2-Butyloctan-1-ol and its ethoxylates is another key feature that facilitates easier handling and storage, especially in colder climates. exxonmobilchemical.com This property is also beneficial in the formulation of lubricants and metalworking fluids, where consistent performance across a range of temperatures is essential. windows.net

Emerging applications are also being found in the paints and coatings industry, where these surfactants act as effective dispersing agents for pigments and resins, contributing to improved color development and coating stability. atamanchemicals.comspecialchem.com Their powerful solvency is also being utilized in the formulation of high-performance inks. exxonmobilchemical.comatamanchemicals.com

Table 2: Performance Advantages of this compound in High-Performance Systems

Property Performance Advantage Application Area
Superior Wetting Faster and more even surface coverage Textiles, Agrochemicals, Industrial Cleaning exxonmobilchemical.com
Strong Emulsification Stable emulsions of oils and greases Industrial Cleaners, Metalworking Fluids windows.net
Effective Dispersion Uniform distribution of solid particles Paints, Inks, Coatings atamanchemicals.com
Low Pour Point Improved handling and low-temperature fluidity Lubricants, Cleaners, Agrochemicals exxonmobilchemical.com

| Powerful Solvency | Enhanced dissolution of components | Inks, Coatings, Cleaners exxonmobilchemical.comatamanchemicals.com |

Advancements in Predictive Modeling and Data-Driven Research

The complexity of surfactant behavior, particularly their phase behavior in solution, has historically necessitated extensive and time-consuming experimental work. However, the advent of powerful computational tools and data-driven approaches is revolutionizing the research and development of surfactants like this compound.

Predictive modeling is emerging as a critical tool for understanding and forecasting the properties of these surfactants. Machine learning algorithms are being employed to predict the phase behavior of nonionic surfactants based on their molecular structure and composition. nih.govresearchgate.net These models can help to rapidly screen new surfactant candidates and optimize formulations for specific applications, significantly reducing the need for trial-and-error experimentation. nih.gov For instance, machine learning can assist in filling in missing data in partially complete phase diagrams, providing a more comprehensive understanding of a surfactant's behavior under different conditions. nih.gov

Hybrid modeling strategies that combine molecular dynamics (MD) simulations with quantum chemistry models like the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) are being used to predict fundamental properties such as the octanol (B41247)/water partition coefficient. figshare.com This information is crucial for assessing the environmental fate and potential biological interactions of surfactants.

Furthermore, data-driven research is enabling the development of more sophisticated structure-property relationships. By analyzing large datasets of surfactant properties, researchers can identify the key molecular features that govern performance in specific applications. This knowledge can then be used to design new this compound derivatives with tailored properties, such as enhanced detergency, specific foaming characteristics, or improved biodegradability.

The integration of these predictive and data-driven approaches into the research and development workflow promises to accelerate the innovation cycle for this compound, leading to the faster development of next-generation, high-performance surfactant systems.

Q & A

Q. What are the optimal methodologies for synthesizing and characterizing 2-butyloctan-1-ol, ethoxylated?

Methodological Answer:

  • Synthesis : Ethoxylation typically involves reacting 2-butyloctan-1-ol with ethylene oxide under controlled catalytic conditions (e.g., alkali metal hydroxides or transition metals). For reproducibility, document reaction parameters such as temperature (e.g., 85–89°C for palladium-catalyzed oxidations ), ethylene oxide-to-alcohol molar ratio, and catalyst loading.
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm ethoxylation degree and gas chromatography-mass spectrometry (GC-MS) to identify byproducts. For surfactants, measure critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB) using tensiometry .

Q. What analytical techniques are recommended for quantifying ethoxylation efficiency and purity?

Methodological Answer:

  • High-Performance Liquid Chromatography–Electrospray Mass Spectrometry (HPLC-ESI-MS) : Effective for separating and identifying ethoxylated homologs, especially in environmental matrices .
  • Phase Behavior Studies : Assess aggregation behavior via cloud point measurements and phase diagrams to determine solubility and micelle formation (e.g., C12E5 and C12E6 ethoxylates in aqueous systems) .
  • Curvature Function Analysis : Use experimental Cc values to correlate ethoxylation degree with surfactant efficacy (see Table 1 in for ethylene oxide group-dependent R-squared values).

Q. How can researchers assess the environmental persistence and ecotoxicity of this compound?

Methodological Answer:

  • Biodegradability Testing : Follow OECD 301 guidelines to evaluate ready biodegradability. Ethoxylated branched alcohols with ≥3 EO units are generally biodegradable but may generate recalcitrant metabolites .
  • Bioaccumulation Potential : Calculate log Kow values; ethoxylated alcohols with log Kow <3.5 (e.g., C13 ethoxylates) exhibit low bioaccumulation .
  • Toxicity Screening : Use standardized aquatic toxicity tests (e.g., Daphnia magna LC50) and compare results to structurally similar compounds (e.g., nonylphenol ethoxylates, which show higher toxicity due to phenolic groups) .

Q. What safety protocols are critical for handling ethoxylated alcohols in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use impervious gloves, safety glasses, and respirators when handling concentrated forms to avoid dermal/ocular exposure .
  • Ventilation : Ensure chemical fume hoods with ≥100 ft/min face velocity for volatile byproducts (e.g., unreacted ethylene oxide) .
  • Waste Disposal : Classify waste as hazardous if containing residual ethylene oxide or 1,4-dioxane contaminants; consult local regulations for disposal .

Advanced Research Questions

Q. How do molecular-kinetic properties of this compound influence its surfactant efficacy?

Methodological Answer:

  • Micellar Dynamics : Analyze fast and ultrafast restructuring stages using stopped-flow spectrophotometry. Ethoxylated alcohols with shorter EO chains (e.g., 3–5 EO units) exhibit faster micelle formation but lower stability .
  • Interfacial Tension : Measure dynamic surface tension via pendant drop tensiometry to correlate EO chain length with emulsification efficiency .
  • Comparative Studies : Benchmark against ethoxylated decyl alcohols (ODAn) to assess branching effects on hydrophile-lipophile balance (HLB) .

Q. What experimental designs are effective for evaluating ethoxylated alcohols as adjuvants in agrochemical formulations?

Methodological Answer:

  • Factorial Randomized Block Designs : Test adjuvant efficacy (e.g., weed control rates) by varying application time (morning vs. noon) and adjuvant type (ethoxylated alcohols vs. silicones). Use ANOVA and Tukey’s test for statistical validation (see 7–14 DAA efficacy data in ).
  • Dose-Response Curves : Determine optimal adjuvant concentration by measuring herbicide uptake via foliar penetration assays .

Q. How can researchers resolve contradictions in biodegradability data for ethoxylated alcohols?

Methodological Answer:

  • Systematic Meta-Analysis : Compare degradation rates across studies, noting variables like EO chain length, branching, and test conditions (e.g., aerobic vs. anaerobic). For example, C13 ethoxylates degrade faster than branched C12-C14 analogues .
  • Controlled Lab Studies : Replicate conflicting experiments under standardized OECD conditions to isolate factors (e.g., microbial consortia, temperature) .

Q. What advanced catalytic systems enhance ethoxylation efficiency while minimizing byproducts?

Methodological Answer:

  • Palladium-Based Catalysts : Optimize Pd/C systems for selective oxidation, reducing side reactions (e.g., over-oxidation to carboxylic acids). Document catalyst reuse cycles and leaching rates .
  • Alkaline Catalysts : Compare NaOH vs. KOH in ethoxylation kinetics; KOH may offer higher reaction rates but require neutralization post-synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.